Diethyl 2-(4-chlorophenoxy)malonate
Description
Diethyl 2-(4-chlorophenoxy)malonate is a malonate ester derivative featuring a 4-chlorophenoxy substituent at the central carbon of the malonate backbone. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmacologically active molecules. The 4-chlorophenoxy group imparts unique electronic and steric properties, influencing reactivity in cyclization, nucleophilic substitution, and annulation reactions .
Properties
Molecular Formula |
C13H15ClO5 |
|---|---|
Molecular Weight |
286.71 g/mol |
IUPAC Name |
diethyl 2-(4-chlorophenoxy)propanedioate |
InChI |
InChI=1S/C13H15ClO5/c1-3-17-12(15)11(13(16)18-4-2)19-10-7-5-9(14)6-8-10/h5-8,11H,3-4H2,1-2H3 |
InChI Key |
JJQHMFJEJRHLGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Analogous Malonate Derivatives
Substituent Variations and Electronic Effects
The biological and chemical behavior of malonate derivatives is heavily influenced by the substituent attached to the central carbon. Below is a comparative analysis of key analogs:
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., perfluorophenyl in , 4-chlorophenoxy in ) increase electrophilicity at the malonate core, facilitating nucleophilic attacks. In contrast, electron-donating groups (e.g., ethoxymethylene in ) stabilize intermediates in cyclization reactions.
- Biological Activity: Compounds with aromatic amines (e.g., 4-chloroanilino in ) exhibit enhanced antimicrobial properties due to hydrogen-bonding interactions. The 4-chlorophenoxy derivative may show similar bioactivity but with altered pharmacokinetics due to reduced polarity.
- Synthetic Utility: Ethoxymethylene-substituted malonates are pivotal in Gould-Jacobs reactions for quinolone synthesis , while perfluorophenyl analogs enable efficient nucleophilic aromatic substitutions .
Physical Properties and Reactivity
Melting Points and Yields:
Reactivity Trends :
- The 4-chlorophenoxy group in this compound likely undergoes ortho-directed electrophilic substitutions due to the chlorine atom’s directing effects. This contrasts with perfluorophenyl derivatives, where steric hindrance and strong electron-withdrawing effects dominate .
- Amino-substituted analogs (e.g., ) participate in cyclocondensation reactions to form quinolones, whereas ethoxymethylene derivatives (e.g., ) favor thermal cyclization pathways.
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